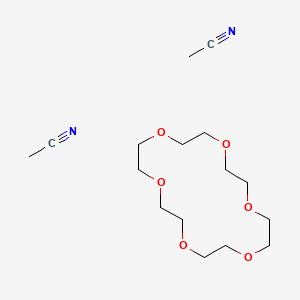
Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane: is a compound that combines acetonitrile, a simple organic nitrile, with 1,4,7,10,13,16-hexaoxacyclooctadecane, also known as 18-crown-6. Acetonitrile is a colorless liquid often used as a solvent in organic synthesis and chromatography. 1,4,7,10,13,16-hexaoxacyclooctadecane is a crown ether, a type of cyclic chemical compound that can form stable complexes with various cations, particularly potassium ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis. This involves reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows:
(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O
Industrial Production Methods: Industrial production of 1,4,7,10,13,16-hexaoxacyclooctadecane often involves the oligomerization of ethylene oxide . The compound can be purified by distillation or recrystallization from hot acetonitrile, forming an insoluble solvate initially .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, primarily involving complexation with metal cations. It has a high affinity for potassium ions and can form stable complexes with them .
Common Reagents and Conditions:
Complexation: The compound can solubilize metal salts, particularly potassium salts, in nonpolar and dipolar aprotic solvents.
Major Products: The major products formed from these reactions are typically metal-cation complexes, such as potassium-18-crown-6 complexes .
Aplicaciones Científicas De Investigación
1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst and a metal complexing agent to prepare various molecular complexes.
Medicine: It is used in the development of ion-selective electrodes and sensors.
Industry: The compound is employed in the polymerization of methacrylic esters and hindered alkyl acrylates.
Mecanismo De Acción
1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects primarily through its ability to form stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their solubilization in nonpolar solvents . This complexation mechanism is crucial for its role as a phase transfer catalyst and in ion transport studies .
Comparación Con Compuestos Similares
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which can affect its solubility and complexation properties.
Triglyme: A linear polyether with similar ionophoric properties but lacks the cyclic structure of crown ethers.
Hexaaza-18-crown-6: Contains nitrogen atoms instead of oxygen, which can alter its binding affinity for different metal ions.
Uniqueness: 1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its high affinity for potassium ions and its ability to form stable complexes in various solvents. Its cyclic structure provides a specific cavity size that is optimal for complexing with certain metal ions, making it highly effective as a phase transfer catalyst and in ion transport applications .
Propiedades
Número CAS |
55075-35-9 |
|---|---|
Fórmula molecular |
C16H30N2O6 |
Peso molecular |
346.42 g/mol |
Nombre IUPAC |
acetonitrile;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C2H3N/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-2-3/h1-12H2;2*1H3 |
Clave InChI |
XFFHJHRKTCXIFN-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC#N.C1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


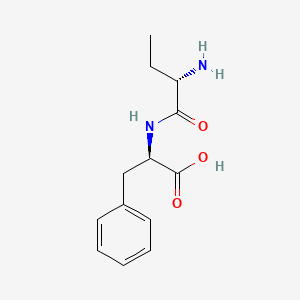
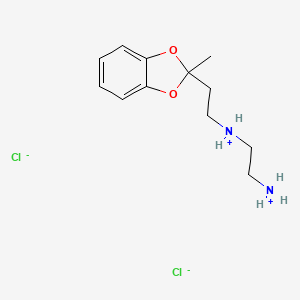
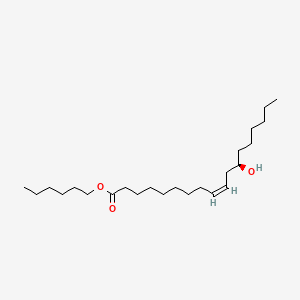

![6-Butyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B13769821.png)
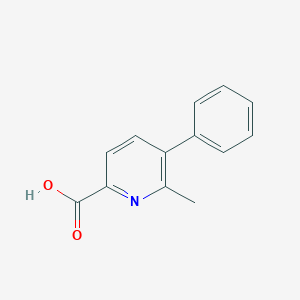
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
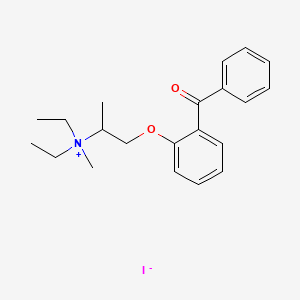
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
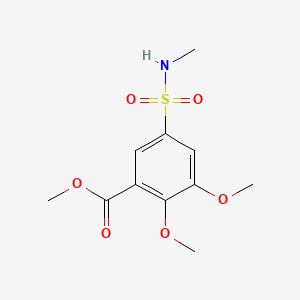


![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)

